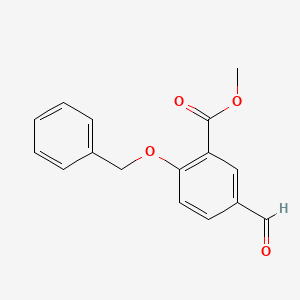

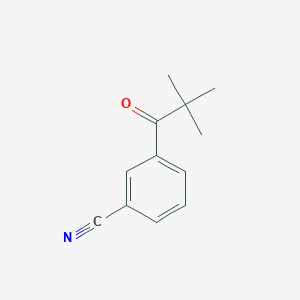

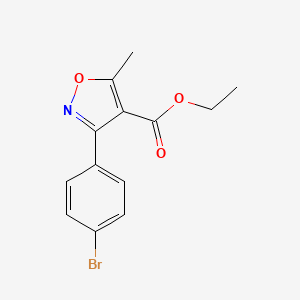

![molecular formula C7H9N3O2 B1613598 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid CAS No. 777819-31-5](/img/structure/B1613598.png)

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Vue d'ensemble

Description

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a conformationally constrained amino acid that is a structural element in certain biologically active compounds . It can be synthesized from histamine dihydrochloride and polyformaldehyde .

Synthesis Analysis

The synthesis of the tetrahydro [4,5- c ]pyridine core was accomplished via the Pictet–Spengler reaction of histamine hydrochloride and paraformaldehyde . The reaction is carried out in nonaqueous solvent, such as acetonitrile, tetrahydrofuran or methylene chloride, with an added organic base, such as triethylamine or pyridine .Molecular Structure Analysis

The molecular formula of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is C7H9N3O2, and its molecular weight is 167.17 .Chemical Reactions Analysis

Alkylation or acylation of the secondary amine yielding compounds was achieved by treating 4 with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives, known as spinacines, have been synthesized through the Pictet-Spengler reaction of N<sub>im</sub>-substituted histidines. This process also yielded cyclic hydantoin derivatives of spinacines. The synthesis aimed to explore amide, ester, 5-alkyl and acyl, along with regiospecific N<sub>im</sub>-alkyl and aralkyl derivatives. These compounds were determined and characterized spectroscopically, providing insights into their potential applications in various scientific research fields (Klutchko et al., 1991).

Molecular Frameworks and Gas Adsorption

Research has utilized the rigid and angular structure of tetracarboxylic acids incorporating imidazolium groups, like 1,3-bis(3,5-dicarboxyphenyl)imidazolium (H4L(+)), to construct charged metal-organic frameworks. These frameworks, formed with different pyridine-based linkers, exhibit unique properties such as selective gas adsorption. The pore sizes and electronic environments of these frameworks are modulated to achieve selective CO2 adsorption over N2 and CH4, demonstrating the potential of these structures in environmental and material sciences (Sen et al., 2014).

Photophysical Investigation for Cellular Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for their potential as cell membrane probes. These compounds exhibit solvatochromic behavior and have been tested with liposomes, showing successful intercalation into lipid bilayers. The kinetic experiments and temperature-dependent studies on these fluorophores suggest their applicability in monitoring cellular health and exploring biochemical pathways, highlighting their significance in chemical biology and medical diagnostics (Renno et al., 2022).

Safety And Hazards

Orientations Futures

The potential therapeutic significance of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid and its derivatives is still being explored. Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h3,6,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELXZXRNDYMDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626637 | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

CAS RN |

777819-31-5 | |

| Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

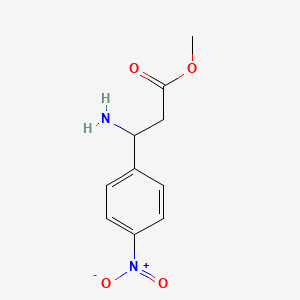

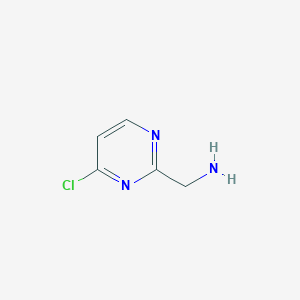

![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)

![7-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1613524.png)